molecular formula C19H19ClN4O B3722344 2-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol

2-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol

Cat. No.: B3722344
M. Wt: 354.8 g/mol
InChI Key: BYKUBBXPPPYCCN-UHFFFAOYSA-N
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Description

2-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol is a complex organic compound that features a quinazolin-4-ol core structure with a piperazine moiety substituted with a 3-chlorophenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol typically involves multiple steps. One common approach is to start with the quinazolin-4-ol core, which can be synthesized through cyclization reactions involving anthranilic acid derivatives. The piperazine moiety is introduced through a Mannich reaction, where formaldehyde and a secondary amine (in this case, piperazine) are reacted with the quinazolin-4-ol intermediate .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to streamline production .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolin-4-one derivatives, while substitution reactions could produce a variety of substituted quinazolin-4-ol compounds .

Scientific Research Applications

2-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. This can lead to a range of biological effects, depending on the specific receptors targeted .

Properties

IUPAC Name

2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c20-14-4-3-5-15(12-14)24-10-8-23(9-11-24)13-18-21-17-7-2-1-6-16(17)19(25)22-18/h1-7,12H,8-11,13H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKUBBXPPPYCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3C(=O)N2)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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